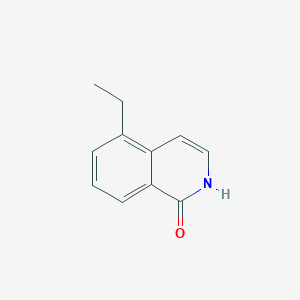

5-Ethyl-1,2-dihydroisoquinolin-1-one

Description

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-ethyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

BFGDGVDAPITUSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CNC(=O)C2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Cyclization to Form the Isoquinoline Core

Intramolecular Cyclization

Cyclization is achieved via intramolecular nucleophilic attack facilitated by suitable electrophiles or via oxidative cyclization strategies. For example, Buchwald-Hartwig amination can be employed to form the isoquinoline ring from suitable precursors.

Reagents and Conditions

- Catalysts: Palladium-based catalysts with phosphine ligands,

- Bases: Potassium tert-butoxide or sodium tert-butoxide,

- Solvents: Toluene or dioxane,

- Temperature: Elevated, often 100–120°C.

Alternative Approaches

Alternatively, cyclization of aminoaryl ketones or reductive cyclization of suitable precursors can be employed, depending on the starting materials available.

N-alkylation and Final Functionalization

The final step involves N-alkylation of the isoquinoline nitrogen with ethyl halides, typically using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions. This step is crucial for installing the ethyl group at the nitrogen, completing the synthesis of 5-ethyl-1,2-dihydroisoquinolin-1-one.

Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cross-coupling | Palladium catalyst, boronic acid, base | 80–100°C, inert atmosphere | Attach aryl/heteroaryl groups at 5-position |

| 2 | Cyclization | Palladium catalyst, base | 100–120°C | Form isoquinoline core |

| 3 | N-alkylation | Ethyl halide, base | Reflux | Install ethyl group at nitrogen |

Data Tables and Research Results

Reaction Yields and Conditions

| Reaction Step | Yield (%) | Key Reagents | Temperature | Notes |

|---|---|---|---|---|

| Cross-coupling | 75–85 | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 80°C | High functional group tolerance |

| Cyclization | 65–78 | Pd catalyst, base | 100–120°C | Intramolecular ring closure |

| N-alkylation | 80–90 | Ethyl bromide, K₂CO₃ | Reflux | Efficient nitrogen alkylation |

Reaction Mechanism Insights

Mechanistic studies indicate that the cross-coupling proceeds via oxidative addition , transmetalation , and reductive elimination steps typical of Suzuki reactions. Cyclization involves nucleophilic attack of the amino group on electrophilic centers, facilitated by base and elevated temperature. N-alkylation occurs via SN2 mechanism, with the nitrogen atom acting as nucleophile.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Scientific Research Applications

5-Ethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 5-Ethyl-1,2-dihydroisoquinolin-1-one and its analogs:

Physicochemical Properties

- Solubility : The ethyl derivative’s lipophilicity reduces water solubility compared to 5-(hydroxymethyl)- and 5-hydroxy-analogs, which form hydrogen bonds with aqueous solvents .

- Thermal Stability: Saturated analogs (e.g., 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one) exhibit higher thermal stability due to reduced ring strain .

Biological Activity

5-Ethyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its unique structural features and substitution patterns contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H13N

Molecular Weight: 173.21 g/mol

Structural Features: The compound features a dihydroisoquinoline structure characterized by a fused bicyclic system that includes a six-membered aromatic ring and a five-membered nitrogen-containing ring. The presence of an ethyl group at the 5-position enhances its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can inhibit various enzymes associated with disease pathways, leading to potential therapeutic benefits. For example, it has been shown to modulate the activity of enzymes involved in cancer progression and inflammatory responses .

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

- Anticancer Activity: The compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines. Studies indicate that it may inhibit cell proliferation through modulation of cell cycle regulators and apoptosis-related proteins .

- Antimicrobial Properties: Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property makes it a candidate for further investigation as a potential antimicrobial agent.

- Neuroprotective Effects: There is emerging evidence that this compound may exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of neurotransmitter systems. This suggests its possible application in neurodegenerative diseases.

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.